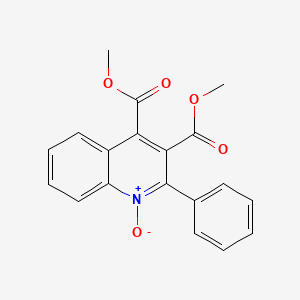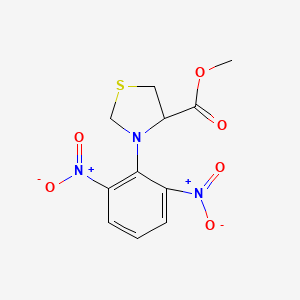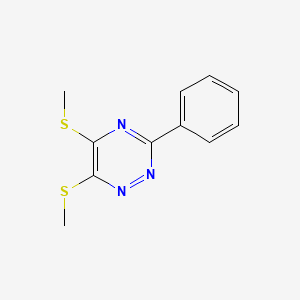
Dimethyl 1-oxo-2-phenyl-1lambda~5~-quinoline-3,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 1-oxo-2-phenyl-1lambda~5~-quinoline-3,4-dicarboxylate is a chemical compound known for its unique structure and properties. It belongs to the class of quinoline derivatives, which are widely studied for their diverse applications in various fields such as chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 1-oxo-2-phenyl-1lambda~5~-quinoline-3,4-dicarboxylate can be achieved through a metal-free synthesis method. This involves the reaction of aryl amines with dimethyl or diethyl acetylenedicarboxylates using molecular iodine as a catalyst in acetonitrile at 80°C . This method is advantageous as it avoids metal contamination and waste generation, uses a low-cost and eco-friendly catalyst, and provides high regioselectivity and good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of green chemistry and efficient catalytic processes are likely employed to ensure high yield and purity. The use of molecular iodine as a catalyst in a metal-free environment is a notable approach in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 1-oxo-2-phenyl-1lambda~5~-quinoline-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may result in more hydrogenated forms of the compound .
Applications De Recherche Scientifique
Dimethyl 1-oxo-2-phenyl-1lambda~5~-quinoline-3,4-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pigments and other industrial chemicals
Mécanisme D'action
The mechanism of action of dimethyl 1-oxo-2-phenyl-1lambda~5~-quinoline-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or activating certain biological processes. The exact pathways and targets are still under investigation, but its quinoline core is known to play a crucial role in its activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate
- Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate
Uniqueness
Dimethyl 1-oxo-2-phenyl-1lambda~5~-quinoline-3,4-dicarboxylate is unique due to its quinoline core, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers higher regioselectivity and potential for diverse applications in various fields .
Propriétés
Numéro CAS |
88344-50-7 |
|---|---|
Formule moléculaire |
C19H15NO5 |
Poids moléculaire |
337.3 g/mol |
Nom IUPAC |
dimethyl 1-oxido-2-phenylquinolin-1-ium-3,4-dicarboxylate |
InChI |
InChI=1S/C19H15NO5/c1-24-18(21)15-13-10-6-7-11-14(13)20(23)17(16(15)19(22)25-2)12-8-4-3-5-9-12/h3-11H,1-2H3 |
Clé InChI |
QPIZTNDKVHITDV-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C(=[N+](C2=CC=CC=C21)[O-])C3=CC=CC=C3)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![[1-amino-3-(1H-imidazol-5-ylmethylsulfanyl)propylidene]urea](/img/structure/B14392075.png)

